Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-
CAS No.: 821777-06-4
Cat. No.: VC16826698
Molecular Formula: C13H15ClN2
Molecular Weight: 234.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821777-06-4 |
|---|---|
| Molecular Formula | C13H15ClN2 |
| Molecular Weight | 234.72 g/mol |
| IUPAC Name | 2-chloro-4-[ethyl(2-methylprop-2-enyl)amino]benzonitrile |
| Standard InChI | InChI=1S/C13H15ClN2/c1-4-16(9-10(2)3)12-6-5-11(8-15)13(14)7-12/h5-7H,2,4,9H2,1,3H3 |
| Standard InChI Key | USXYPRWSALDBLL-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- features a benzene ring substituted at the 2-position with a chlorine atom and at the 4-position with an ethyl(2-methyl-2-propenyl)amino group. The nitrile (-CN) group at the 1-position confers polarity and reactivity, enabling participation in nucleophilic addition and cyclization reactions. The chloro substituent enhances electrophilic aromatic substitution potential, while the branched amino group contributes to steric effects and hydrogen-bonding capabilities.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂ |
| Molecular Weight | 234.72 g/mol |
| CAS Registry Number | 821777-06-4 |
| Core Functional Groups | Nitrile (-CN), Chloro (-Cl), Tertiary Amine |
| Research Status | Experimental use only |
Comparative Analysis with Parent Benzonitrile
While benzonitrile (C₆H₅CN) serves as the foundational structure, the addition of chloro and ethyl(2-methyl-2-propenyl)amino groups in this derivative markedly alters its properties. For instance, benzonitrile has a boiling point of 190–191°C , but the bulky substituents in the derivative likely increase its boiling point due to enhanced molecular weight and intermolecular forces. Similarly, the chloro group may reduce solubility in polar solvents compared to unsubstituted benzonitrile .
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis of this compound typically begins with benzaldehyde derivatives undergoing condensation with hydroxylamine hydrochloride to form intermediate oximes, followed by dehydration to nitriles. Subsequent alkylation introduces the ethyl(2-methyl-2-propenyl)amino group. Key reagents include:
-
Hydroxylamine hydrochloride for oxime formation.
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Alkylating agents (e.g., 2-chloroethyl-2-methylpropene) for amine functionalization.
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Aprotic solvents (e.g., dimethylformamide) to facilitate nucleophilic substitution.
Industrial Production via Ammoxidation
Industrial routes may adapt the ammoxidation process used for benzonitrile synthesis , where toluene derivatives react with ammonia and oxygen at 400–450°C. For this derivative, pre-functionalized toluene analogs (e.g., 2-chloro-4-aminotoluene) could serve as substrates, with the amine group undergoing alkylation post-ammoxidation. This method offers scalability but requires precise temperature control to prevent decomposition .
Table 2: Synthesis Conditions and Yields
| Parameter | Laboratory Method | Industrial Ammoxidation |
|---|---|---|
| Temperature | 80–120°C | 400–450°C |
| Catalyst | Not required | Vanadium-based catalysts |
| Yield | 60–75% | 85–90% (theoretical) |
| Key Challenge | Purification | Side-product management |
Biological Activities
Toxicity Profile
Chemical Reactivity and Stability
Functional Group Transformations
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Nitrile Hydrolysis: Under acidic or basic conditions, the -CN group converts to carboxylic acids or amides, respectively.
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Chloro Substitution: The chloro group undergoes nucleophilic aromatic substitution with amines or alkoxides.
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Amine Alkylation: The ethyl(2-methyl-2-propenyl)amino group can further react with acylating agents.
Stability Considerations
The compound is stable under inert atmospheres but sensitive to:
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Moisture: Hydrolysis of the nitrile group occurs in aqueous acidic/basic conditions.
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Light: Photooxidation may degrade the propenyl moiety.
Storage recommendations include amber glass containers at 2–8°C under nitrogen.
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